6-Chloro-N-(4-methylphenyl)-2-(morpholin-4-yl)quinazolin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-morpholino-N-(p-tolyl)quinazolin-4-amine typically involves the reaction of 6-chloro-4-quinazolinamine with p-toluidine and morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-morpholino-N-(p-tolyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of different analogs.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have different biological activities and applications .
Scientific Research Applications
6-Chloro-2-morpholino-N-(p-tolyl)quinazolin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-chloro-2-morpholino-N-(p-tolyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 6-Chloro-2-methylquinazolin-4-amine
- 6-Chloro-2-phenylquinazolin-4-amine
- 6-Chloro-2-(4-morpholinyl)quinazolin-4-amine
Uniqueness
What sets 6-chloro-2-morpholino-N-(p-tolyl)quinazolin-4-amine apart from other similar compounds is its unique combination of functional groups, which can result in distinct biological activities and applications. The presence of the morpholino and p-tolyl groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
89218-46-2 |
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Molecular Formula |
C19H19ClN4O |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
6-chloro-N-(4-methylphenyl)-2-morpholin-4-ylquinazolin-4-amine |
InChI |
InChI=1S/C19H19ClN4O/c1-13-2-5-15(6-3-13)21-18-16-12-14(20)4-7-17(16)22-19(23-18)24-8-10-25-11-9-24/h2-7,12H,8-11H2,1H3,(H,21,22,23) |
InChI Key |
YIADAIXIHHACRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=C(C=C3)Cl)N4CCOCC4 |
Origin of Product |
United States |
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